molecular formula C11H22O3 B12505208 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol

2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B12505208
M. Wt: 202.29 g/mol
InChI Key: XFPZNMFFBDUEGH-UHFFFAOYSA-N
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Description

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane typically involves the reaction of ethylene glycol with acetone in the presence of an acid catalyst to form the dioxolane ring. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide under basic conditions. The stereochemistry is controlled by using chiral catalysts or starting materials to ensure the formation of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and catalysts is crucial to maintain the desired stereochemistry and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of diols.

    Substitution: Formation of substituted dioxolanes.

Scientific Research Applications

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the isopropyl groups provide hydrophobic interactions that enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane: The enantiomer of the compound with different stereochemistry.

    2-Hydroxyethyl derivatives of methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides): Compounds with similar hydroxyethyl groups but different core structures.

    N-(2-Hydroxyethyl)alkylamines: Compounds with hydroxyethyl groups attached to nitrogen atoms.

Uniqueness

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of both hydroxyethyl and isopropyl groups on the dioxolane ring. This combination of functional groups and chirality provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZNMFFBDUEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCC(O1)CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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